molecular formula C14H13Cl2N B8430301 2,2-Bis(4-chlorophenyl)ethanamine

2,2-Bis(4-chlorophenyl)ethanamine

Cat. No.: B8430301
M. Wt: 266.2 g/mol
InChI Key: KDDFOSJQPZKUJZ-UHFFFAOYSA-N
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Description

2,2-Bis(4-chlorophenyl)ethanamine is a chlorinated organic compound featuring a central ethanamine backbone symmetrically substituted with 4-chlorophenyl groups at the 2-position. This specific molecular architecture, incorporating both aryl chloride and amine functional groups, suggests potential utility as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Researchers can employ this compound in the exploration of novel pharmacologically active molecules, given that the bis(4-chlorophenyl)methane motif is found in various compounds with biological activity . The primary amine group provides a handle for further chemical derivatization, enabling the synthesis of amides, sulfonamides, imines, and other nitrogen-containing derivatives for structure-activity relationship (SAR) studies or materials science applications. This product is intended for research and further manufacturing applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)ethanamine

InChI

InChI=1S/C14H13Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9,17H2

InChI Key

KDDFOSJQPZKUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane)

  • Structural Differences : DDT contains a trichloroethane core instead of an ethanamine group.
  • Properties: Higher environmental persistence due to stable C–Cl bonds . Known for bioaccumulation and endocrine disruption .
  • Applications: Historically used as an insecticide, now banned in most countries .

2,2-Bis(4-chlorophenyl)-1,1-dichloroethane (DDD)

  • Structural Differences : Replaces one chlorine in DDT’s trichloroethane group with hydrogen.
  • Properties :
    • Reduced toxicity compared to DDT but retains environmental persistence .
  • Applications : Degradation byproduct of DDT .

Chlorinated Ethanamine Derivatives

2-(4-Chlorophenyl)ethanamine

  • Structural Differences : Single para-chlorophenyl group.
  • Properties :
    • Lower molecular weight (155.63 g/mol vs. ~266.14 g/mol for 2,2-bis(4-chlorophenyl)ethanamine) .
    • Higher water solubility due to reduced lipophilicity.
  • Applications: Potential precursor in neurotransmitter analogs or pharmaceutical synthesis .

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

  • Structural Differences : Two amine groups instead of one.
  • Properties :
    • Increased polarity and reactivity, enabling chelation or coordination chemistry .
  • Applications : Likely used in polymer or ligand synthesis .

Positional Isomers and Substituted Derivatives

2-(3,4-Dichlorophenyl)ethanamine

  • Structural Differences : Chlorine at 3,4-positions vs. para-positions.
  • Properties: Altered electronic effects due to ortho/para-directing substituents . Potential differences in receptor binding affinity in biological systems.

2-(2,6-Dichlorophenyl)ethanamine

  • Structural Differences : Chlorine at 2,6-positions.

Functionalized Ethanamines

2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

  • Structural Differences : Additional methoxy and fluorobenzyl groups.
  • Applications : Psychedelic or CNS-targeting drug candidate .

N-Benzyl-2-(4-bromophenyl)ethanamine

  • Structural Differences : Bromine substitution and benzyl group.
  • Properties :
    • Higher molecular weight (290.20 g/mol) due to bromine .
  • Applications : Intermediate in antiviral or anticancer agent synthesis .

Research Findings and Implications

  • Environmental Impact : Unlike DDT, this compound lacks the trichloroethane group, suggesting lower persistence .
  • Reactivity : The ethanamine group enables nucleophilic reactions (e.g., alkylation, acylation), contrasting with DDT’s inertness .
  • Toxicity: No direct data available, but structural analogs like dichlorophenyl ethanamines show moderate acute toxicity, requiring careful handling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 2,2-Bis(4-chlorophenyl)ethanamine with high purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of 4-chlorobenzene with ethylene derivatives, followed by amination. Key steps include:

  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize the amine during synthesis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm structure via 1H^1H-NMR (δ 2.8–3.2 ppm for NH2_2 protons) and LC-MS (m/z 281.1 [M+H]+^+) .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (e.g., Newcrom R1).

  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Validation : Spike-and-recovery experiments in plasma (recovery >85%) and limit of detection (LOD) of 0.1 µg/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the bioactivity of this compound derivatives?

  • Methodological Answer : Compare analogs via:

  • Antimicrobial Assays : Fluorinated derivatives (e.g., 6-fluoro substitution) show enhanced antibiofilm activity against MRSA (MIC reduction from 32 µg/mL to 8 µg/mL) .

  • Toxicity Screening : In vitro cytotoxicity (IC50_{50}) in HepG2 cells using MTT assays. Chlorinated analogs exhibit higher cytotoxicity than brominated counterparts .

    CompoundSubstituentBioactivity (vs. MRSA)Cytotoxicity (IC50_{50}, µM)
    This compoundClMIC = 32 µg/mL45 ± 3.2
    Fluorinated analogFMIC = 8 µg/mL28 ± 2.1

Q. What experimental strategies resolve contradictions in reported neurotoxic effects of chlorinated ethanamine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Pool data from epidemiological studies (e.g., prenatal DDE exposure linked to communication delays in girls, OR = 1.8 [1.2–2.7]) .
  • Mechanistic Studies : Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (JC-1 staining for membrane potential) and oxidative stress (ROS assays) .
  • Metabolite Profiling : Identify neurotoxic metabolites (e.g., 4-chlorophenylacetic acid) via LC-HRMS in rodent brain homogenates .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP (3.95 for parent compound) with BBB permeability (Predicted Pe = 5.2 × 106^{-6} cm/s) .
  • Docking Studies : Simulate interactions with acetylcholinesterase (binding energy = -9.2 kcal/mol) using AutoDock Vina .

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